CYP2B6 Inhibition: A Unique Metabolic Interaction Profile
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide inhibits human CYP2B6 with an IC50 of 3.00E+3 nM (3.0 μM) in human liver microsomes using bupropion as a substrate [1]. In contrast, its inhibition of CYP2E1 and CYP3A4 is significantly weaker, with IC50 values of 1.50E+4 nM (15 μM) and 3.90E+4 nM (39 μM), respectively [2]. This differential inhibition pattern indicates a selective interaction with CYP2B6 over other major drug-metabolizing enzymes.
| Evidence Dimension | Cytochrome P450 enzyme inhibition |
|---|---|
| Target Compound Data | CYP2B6 IC50 = 3.00E+3 nM; CYP2E1 IC50 = 1.50E+4 nM; CYP3A4 IC50 = 3.90E+4 nM |
| Comparator Or Baseline | Intra-compound comparison across CYP isoforms; baseline for strong CYP2B6 inhibitors typically <1 μM |
| Quantified Difference | CYP2B6 inhibition is 5-fold more potent than CYP2E1 and 13-fold more potent than CYP3A4 |
| Conditions | Human liver microsomes; substrates: bupropion (CYP2B6), chlorzoxazone (CYP2E1), midazolam (CYP3A4); 5 min preincubation with NADPH-regenerating system |
Why This Matters
This CYP isoform selectivity profile is critical for researchers studying drug-drug interactions or designing compounds with reduced metabolic liability, as it provides a baseline for predicting potential interactions without broad CYP inhibition.
- [1] BindingDB. BDBM50366398 (CHEMBL4164113) - CYP2B6 inhibition data for N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide. View Source
- [2] BindingDB. BDBM50366398 (CHEMBL4164113) - CYP2E1 and CYP3A4 inhibition data for N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide. View Source
